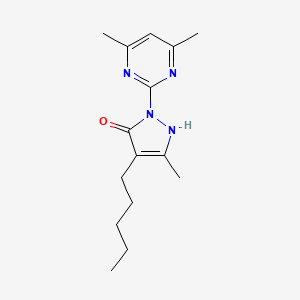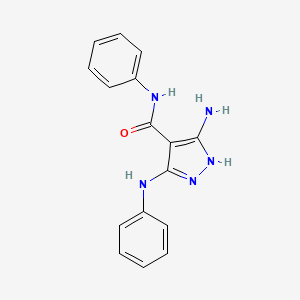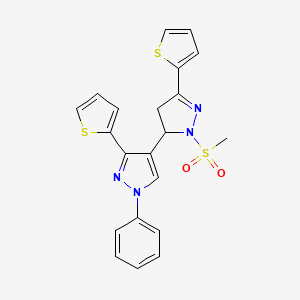![molecular formula C20H22N2O5 B11463609 1-[3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11463609.png)
1-[3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-HYDROXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[3-(4-HYDROXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves the cyclization of chalcone intermediates with hydrazine derivatives. One common method includes the reaction of substituted chalcones with hydrazine hydrate in the presence of acetic acid . The reaction conditions often require moderate temperatures and can yield the desired pyrazoline derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher efficiency and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-HYDROXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxyphenyl and trimethoxyphenyl groups play crucial roles in its binding affinity and specificity towards these targets . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazoline derivatives with different substituents on the aromatic rings. For example:
- 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The unique combination of hydroxyphenyl and trimethoxyphenyl groups in 1-[3-(4-HYDROXYPHENYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE contributes to its distinct characteristics and potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[5-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C20H22N2O5/c1-12(23)22-17(11-16(21-22)13-5-7-15(24)8-6-13)14-9-18(25-2)20(27-4)19(10-14)26-3/h5-10,17,24H,11H2,1-4H3 |
InChI Key |
QBUGKSAZBYARBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,5-Difluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11463542.png)

![4-(1,3-benzodioxol-5-yl)-7-(tert-butyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11463545.png)
![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B11463546.png)
![5-[4-(dimethylamino)phenyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11463570.png)
![N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11463575.png)
![4-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11463576.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]-2-fluorobenzamide](/img/structure/B11463582.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11463586.png)
![N-(1-benzylpiperidin-4-yl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B11463587.png)
![5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester](/img/structure/B11463591.png)
![N-(2,6-dibromo-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11463594.png)
